

The Pharmacological Profile of JNJ-40411813: A Technical Guide

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Compound of Interest

Compound Name: **JNJ-40411813**

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Executive Summary

JNJ-40411813 (also known as ADX71149) is a novel, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2).^[1] As a PAM, **JNJ-40411813** does not activate the mGlu2 receptor directly but potentiates the receptor's response to the endogenous ligand, glutamate. This mechanism offers a nuanced approach to modulating glutamatergic neurotransmission, which is implicated in various psychiatric and neurological disorders.^{[2][3]}

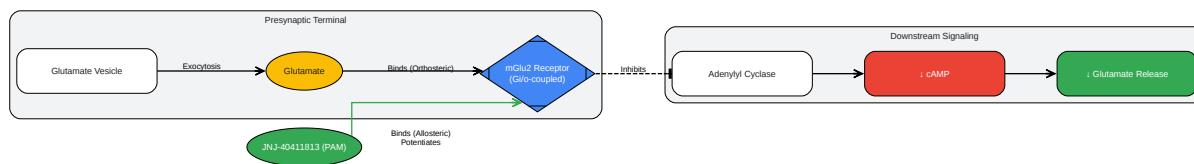
Initially investigated for schizophrenia, anxious depression, and subsequently epilepsy, **JNJ-40411813** has undergone extensive preclinical and clinical evaluation.^{[1][4][5]} While it demonstrated a favorable safety and tolerability profile in early clinical studies, it ultimately failed to meet primary efficacy endpoints in later-stage trials for anxious depression and epilepsy, leading to the discontinuation of its development for these indications.^{[4][5]} This guide provides a comprehensive overview of the pharmacological data, experimental methodologies, and developmental history of **JNJ-40411813**, serving as a technical resource for the scientific community.

Mechanism of Action

JNJ-40411813 functions as a positive allosteric modulator of the mGlu2 receptor.^{[6][7]} It binds to a topographically distinct site from the orthosteric glutamate binding site.^{[2][3]} This allosteric

binding potentiates the receptor's signaling in the presence of glutamate, thereby enhancing the natural, physiological pattern of receptor activation. The mGlu2 receptor is a Gi/o-coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and modulation of ion channel activity. This presynaptic localization allows it to act as an autoreceptor, reducing glutamate release in brain regions with excessive glutamatergic activity.[8]

Notably, **JNJ-40411813** does not displace competitive mGlu2/3 receptor antagonists like [³H]LY341495, confirming its allosteric binding site.[2][3] In rodent models, a specific metabolite of **JNJ-40411813** was found to exhibit moderate antagonist activity at the serotonin 5-HT2A receptor. However, this metabolite is not produced to the same extent in humans and is considered clinically irrelevant to its human pharmacology.[2][9]



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Caption: JNJ-40411813 Allosteric Modulation of mGlu2 Signaling.

In Vitro Pharmacological Profile

The in vitro activity of **JNJ-40411813** was characterized through various binding and functional assays, primarily using recombinant cell lines expressing human mGlu2 receptors (hmGlu2).

Functional Activity at mGlu2 Receptor

JNJ-40411813 demonstrated potent PAM activity by significantly enhancing the effect of glutamate in functional assays. It also showed weak agonist activity at higher concentrations.

| Assay Type | Cell Line | Parameter | Value (nmol/L) | Reference |
|--|-----------------------------|-----------|-----------------|-----------|
| [35S]GTP γ S Binding (PAM activity) | hmGlu2 CHO | EC50 | 147 \pm 42 | [2][3] |
| Ca ²⁺ Mobilization (PAM activity) | hmGlu2 G α 16 HEK293 | EC50 | 64 \pm 29 | [2][3] |
| [35S]GTP γ S Binding (Agonist activity) | hmGlu2 CHO | EC50 | 2159 \pm 1069 | [2] |
| Ca ²⁺ Mobilization (Agonist activity) | hmGlu2 G α 16 HEK293 | EC50 | 1843 \pm 905 | [2] |
| [35S]GTP γ S Binding (rat mGlu2) | Rat brain slices | EC50 | 370 \pm 120 | [2] |

Binding Affinity and Selectivity

Binding assays confirmed that **JNJ-40411813** binds to the allosteric site of the mGlu2 receptor. It demonstrated the ability to displace other known mGlu2 PAMs. Its affinity for the 5-HT2A receptor was significantly lower.

| Assay Type | Target | Parameter | Value | Reference |
|--------------------------|---|--------------|---------------------------------|-----------|
| Radioligand Displacement | mGlu2 PAM Site ([3H]JNJ-40068782) | IC50 | 68 ± 29 nmol/L (CHO) | [2] |
| Radioligand Displacement | mGlu2 PAM Site ([3H]JNJ-40068782) | IC50 | 83 ± 28 nmol/L (Rat Cortex) | [2] |
| Radioligand Displacement | mGlu2/3 Orthosteric Site ([3H]LY341495) | Displacement | No displacement at 10 µmol/L | [2][3] |
| Radioligand Binding | Human 5-HT2A Receptor | Kb | 1.1 µmol/L | [2][3] |

In Vivo Pharmacological Profile

In vivo studies, primarily in rats, were conducted to assess receptor occupancy and the central nervous system effects of **JNJ-40411813**.

Receptor Occupancy

Ex vivo receptor occupancy studies confirmed that orally administered **JNJ-40411813** engages the mGlu2 receptor in the brain. The unexpected in vivo occupancy of the 5-HT2A receptor was attributed to a rodent-specific metabolite.

| Species | Target Receptor | Administration | Parameter | Value | Reference |
|---------|-----------------|----------------|-----------|------------|-----------|
| Rat | mGlu2 | p.o. | ED50 | 16 mg/kg | [2][3] |
| Rat | 5-HT2A | p.o. | ED50 | 17 mg/kg | [2][3] |
| Rat | mGlu2 | PK-PD Model | EC50 | 1032 ng/mL | [2][3] |

Pharmacodynamic Effects

JNJ-40411813 demonstrated central activity in rodent models, notably affecting sleep architecture.

| Species | Model | Administration | Lowest Active Dose (LAD) | Effect | Reference |
|---------|----------------|----------------|--------------------------|---|-----------|
| Rat | Sleep-Wake EEG | p.o. | 3 mg/kg | Suppressed REM sleep, promoted deep sleep | [2][3] |

Pharmacokinetics

The pharmacokinetic profile of **JNJ-40411813** was characterized in both rats and humans, demonstrating good oral absorption and a half-life suitable for clinical dosing regimens.

Rodent Pharmacokinetics (Fed Rats)

| Route | Dose | Cmax | Tmax | AUC _{0-∞} | Bioavailability | Reference |
|-------|-----------|-----------|-------|--------------------|-----------------|-----------|
| i.v. | 2.5 mg/kg | - | - | 1833 ± 90 ng·h/mL | - | [2] |
| p.o. | 10 mg/kg | 938 ng/mL | 0.5 h | 2250 ± 417 ng·h/mL | 31% | [2][3] |

Human Pharmacokinetics (Single Oral Dose)

| Parameter | Value | Reference |
|--|---------------|-----------|
| Tmax (Time to peak concentration) | 3 - 4 h | [10] |
| t _{1/2} (Elimination half-life) | 19.4 - 34.2 h | [10] |

Clinical Development and Outcomes

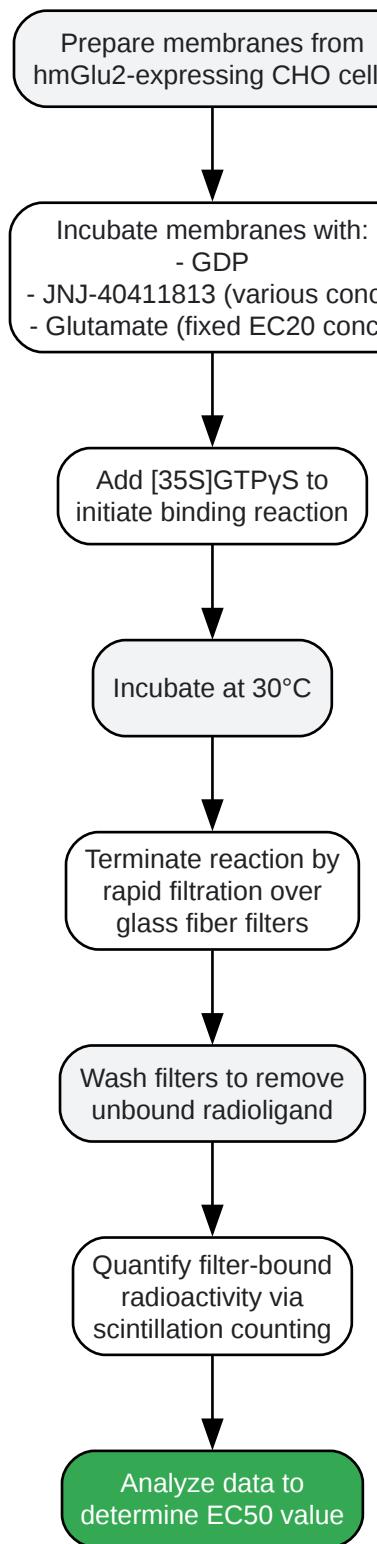
JNJ-40411813 was advanced into Phase 1 and Phase 2 clinical trials for several indications.

- Phase 1 Studies: In healthy volunteers, **JNJ-40411813** was generally well-tolerated.[10] It demonstrated target engagement by reducing the negative symptoms induced by S(+) ketamine.[10] A modest reduction in alertness was noted at higher doses (150-225 mg).[10]
- Schizophrenia (Phase 2a): As an adjunctive treatment, the drug met its primary safety and tolerability objectives. The results suggested a potential benefit for patients with residual negative symptoms.[2]
- Anxious Depression (Phase 2a): In a proof-of-concept study for Major Depressive Disorder (MDD) with significant anxiety, **JNJ-40411813**, used as an adjunctive to SSRI/SNRI treatment, did not demonstrate efficacy on the primary endpoint.[5]
- Epilepsy (Phase 2): A study evaluating **JNJ-40411813** as an adjunctive therapy for patients with focal onset seizures with a suboptimal response to levetiracetam or brivaracetam was initiated.[11][12] However, the trial failed to meet its primary endpoint of reducing seizure frequency.[4] Subsequently, in July 2024, Johnson & Johnson discontinued the development of **JNJ-40411813** for epilepsy.[4]

Experimental Protocols

[35S]GTPyS Binding Assay

This functional assay measures the activation of G-protein coupled receptors. The binding of the non-hydrolyzable GTP analog, [35S]GTPyS, to G α subunits is quantified as an indicator of receptor activation.



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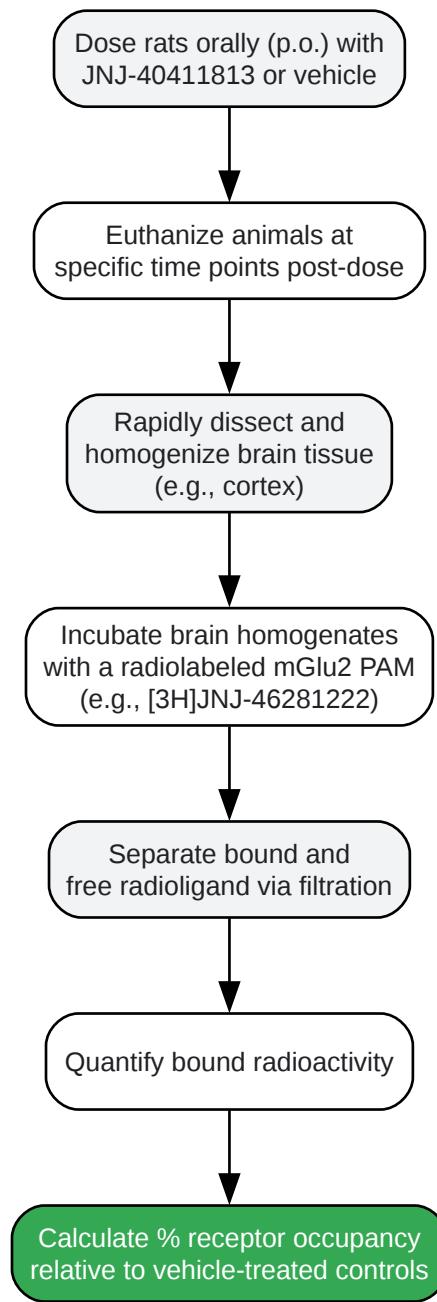
Caption: Experimental Workflow for the $[^{35}\text{S}]$ GTPyS Binding Assay.

Methodology:

- **Membrane Preparation:** Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor.[2]
- **Incubation:** Membranes were incubated in an assay buffer containing GDP, varying concentrations of **JNJ-40411813**, and a fixed concentration of glutamate (typically at an EC20 value to assess PAM activity).[2]
- **Reaction Initiation:** The binding reaction was initiated by the addition of [35S]GTPyS.
- **Termination:** The reaction was stopped by rapid filtration through glass fiber filters, which trap the cell membranes.
- **Quantification:** The amount of bound [35S]GTPyS on the filters was measured using a scintillation counter.
- **Data Analysis:** Concentration-response curves were generated to calculate the EC50 value, representing the concentration of **JNJ-40411813** that produces 50% of the maximal potentiation.[2]

Ex Vivo mGlu2 Receptor Occupancy

This protocol determines the extent and duration of target engagement in the brain after systemic drug administration.



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Caption: Workflow for Ex Vivo mGlu2 Receptor Occupancy Study.

Methodology:

- Dosing: Rats were administered **JNJ-40411813** orally at various doses.[2]
- Tissue Collection: At a predetermined time after dosing (e.g., 1 hour), animals were euthanized, and brains were rapidly removed.[2]

- Homogenization: Brain regions of interest were dissected and homogenized.
- Binding Assay: The homogenates were incubated with a high-affinity radioligand that binds to the mGlu2 allosteric site (e.g., [3H]JNJ-46281222).[2]
- Analysis: The amount of radioligand binding in the **JNJ-40411813**-treated group was compared to the vehicle-treated group. The reduction in binding in the treated group reflects the percentage of receptors occupied by the drug.
- Dose-Response: By using a range of doses, an ED50 (the dose required to achieve 50% receptor occupancy) was calculated.[2]

Summary and Conclusion

JNJ-40411813 is a potent and selective positive allosteric modulator of the mGlu2 receptor that demonstrated robust target engagement in both preclinical and clinical settings. Its pharmacological profile is characterized by high *in vitro* potency in potentiating glutamate signaling and significant *in vivo* receptor occupancy following oral administration. Despite a favorable safety profile and promising early data in models of psychosis, **JNJ-40411813** failed to demonstrate sufficient efficacy in Phase 2 trials for anxious depression and epilepsy, leading to the cessation of its clinical development for these indications. The comprehensive dataset generated for **JNJ-40411813** remains a valuable resource, providing critical insights into the therapeutic potential and challenges of modulating the mGlu2 receptor for complex neurological and psychiatric disorders.

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